molecular formula C6H6BrNO B11904773 4-Bromo-2-methylpyridin-3-ol CAS No. 1227570-80-0

4-Bromo-2-methylpyridin-3-ol

Cat. No.: B11904773
CAS No.: 1227570-80-0
M. Wt: 188.02 g/mol
InChI Key: JBGRGPFJPIZXIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .

Scientific Research Applications

4-Bromo-2-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylpyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group allows it to participate in hydrogen bonding and other interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.

    4-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.

    2-Methyl-3-hydroxypyridine: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-methylpyridin-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Biological Activity

4-Bromo-2-methylpyridin-3-ol is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring, contributes to its diverse biological properties.

The molecular formula of this compound is C6H6BrNO. The presence of the bromine atom and hydroxyl group allows it to engage in hydrogen bonding and other interactions, which are crucial for its biological activity. This compound has been shown to interact with various molecular targets in biological systems, potentially leading to inhibition or activation of specific pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 μM
Escherichia coli31.25–125 μM
Pseudomonas aeruginosa62.5–250 μM

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibiofilm Activity : A study highlighted its effectiveness against biofilms formed by Staphylococcus aureus, indicating that it could disrupt biofilm formation—a significant factor in chronic infections .
  • Mechanistic Insights : Research has demonstrated that the compound may exert its effects by inhibiting protein synthesis pathways and affecting nucleic acid production within bacterial cells .
  • Comparative Studies : In comparative studies with similar compounds, such as 2-Bromo-3-methylpyridine, this compound exhibited superior antibacterial activity due to its unique functional groups that enhance its reactivity and interaction with biological targets.

Properties

CAS No.

1227570-80-0

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

4-bromo-2-methylpyridin-3-ol

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3

InChI Key

JBGRGPFJPIZXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)Br

Origin of Product

United States

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